

Isotopic Labeling of Repaglinide: A Technical Guide to Metabolic Pathway Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the isotopic labeling of repaglinide, a meglitinide antidiabetic drug, for the comprehensive identification of its metabolic pathways. The document details the key metabolic routes, the enzymes responsible for biotransformation, and the structural characterization of its major metabolites. Furthermore, it offers a compilation of experimental protocols for the synthesis of isotopically labeled repaglinide, in vitro metabolism studies using human liver microsomes, and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for metabolite identification and quantification. The quantitative data on metabolite formation is summarized in structured tables to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, aiding in the design and execution of studies to elucidate the metabolic fate of repaglinide and other xenobiotics.

Introduction

Repaglinide is a potent, short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.^[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is primarily determined by its extensive hepatic metabolism.^{[1][2]} A thorough understanding of the metabolic pathways of repaglinide is crucial for predicting drug-drug

interactions, understanding inter-individual variability in drug response, and ensuring patient safety.

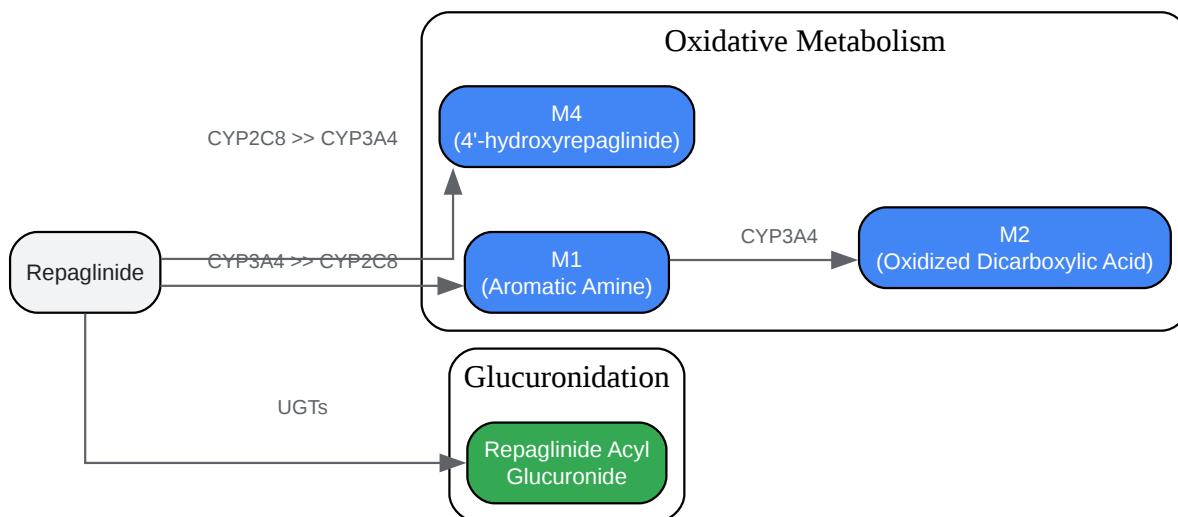
Isotopic labeling is a powerful technique in drug metabolism studies. By introducing a stable or radioactive isotope, such as Carbon-14 (^{14}C), into the drug molecule, researchers can trace the parent compound and its metabolites through complex biological systems with high sensitivity and specificity.^{[3][4]} This guide focuses on the application of isotopic labeling to elucidate the metabolic fate of repaglinide.

Metabolic Pathways of Repaglinide

The metabolism of repaglinide is complex, involving several enzymatic pathways that lead to the formation of multiple metabolites. The primary routes of biotransformation are oxidation and glucuronidation.

Oxidative Metabolism

The oxidative metabolism of repaglinide is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two main isoforms responsible for its oxidation are CYP2C8 and CYP3A4.^{[2][5][6]} These enzymes catalyze the formation of three major oxidative metabolites, designated as M1, M2, and M4.^[2]


- Metabolite M1 (Aromatic Amine): This metabolite is formed through the oxidative cleavage of the piperidine ring. The formation of M1 is primarily catalyzed by CYP3A4.^{[2][5]}
- Metabolite M2 (Oxidized Dicarboxylic Acid): M2 is a further oxidation product of M1. Its formation is also mainly attributed to CYP3A4.^[2]
- Metabolite M4 (4'-hydroxyrepaglinide): This metabolite results from the hydroxylation of the piperidine ring. Initially, the site of hydroxylation was thought to be the 3'-position, but recent studies using advanced NMR techniques have definitively identified it as the 4'-position. The formation of M4 is predominantly catalyzed by CYP2C8.^{[2][5]}

Glucuronidation

A minor metabolic pathway for repaglinide involves direct conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This pathway leads to the

formation of a repaglinide acyl glucuronide.

The following diagram illustrates the primary metabolic pathways of repaglinide.

[Click to download full resolution via product page](#)

Figure 1. Metabolic pathways of repaglinide.

Quantitative Analysis of Metabolite Formation

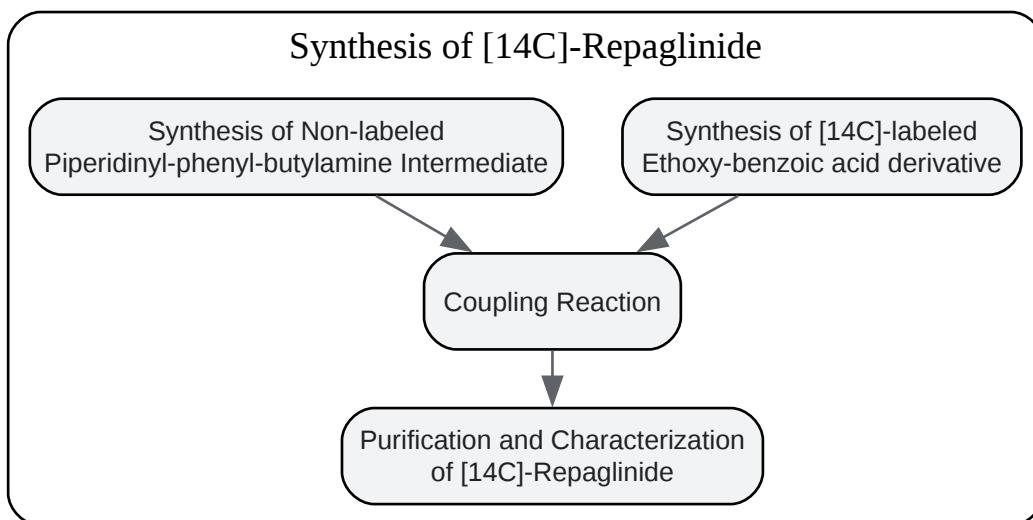
The relative contribution of each metabolic pathway to the overall clearance of repaglinide can be quantified by measuring the formation rates of its metabolites in vitro. The following tables summarize the kinetic parameters for the formation of repaglinide metabolites in human liver microsomes (HLM).

Metabolite	Formation Rate in HLM (pmol/min/mg protein)	Predominant Enzyme	Reference(s)
M1	100 - 1110	CYP3A4	[5]
M4	160 - 880	CYP2C8	[5]

Table 1. Formation rates of major oxidative metabolites of repaglinide in a panel of individual human liver microsomes.

Enzyme	Metabolite	Vmax (pmol/min/mg protein)	Km (μM)	Reference(s)
CYP2C8	Repaglinide Depletion	300.8	2.3	[7]
CYP3A4	Repaglinide Depletion	958.2	13.2	[7]

Table 2. Kinetic parameters for repaglinide metabolism by recombinant human CYP enzymes.


Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of repaglinide metabolism using isotopic labeling.

Synthesis of [¹⁴C]-Repaglinide

A specific, detailed, step-by-step protocol for the synthesis of [¹⁴C]-repaglinide is not readily available in the public domain. However, based on general principles of radiolabeling small molecules, a plausible synthetic route would involve the introduction of a ¹⁴C-labeled precursor at a late stage of the synthesis to maximize radiochemical yield and specific activity. A common strategy is the "reattachment" of a ¹⁴C-labeled functional group.^[4] For repaglinide, this could potentially involve the synthesis of a key intermediate containing the piperidine and substituted phenyl rings, followed by coupling with a ¹⁴C-labeled benzoic acid derivative.

The following diagram outlines a conceptual workflow for the synthesis of [¹⁴C]-repaglinide.

[Click to download full resolution via product page](#)

Figure 2. Conceptual workflow for $[^{14}\text{C}]$ -repaglinide synthesis.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a typical experiment to investigate the metabolism of $[^{14}\text{C}]$ -repaglinide in HLM.

Materials:

- $[^{14}\text{C}]$ -Repaglinide (specific activity and radiochemical purity should be determined)
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
- Scintillation cocktail and vials

- Liquid scintillation counter
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Initiate the metabolic reaction by adding [¹⁴C]-repaglinide (e.g., 1 µM final concentration) to the pre-incubated mixture.
- Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).
- Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
- Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Sample Analysis:
 - Total Radioactivity: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the total radioactivity using a liquid scintillation counter.
 - Metabolite Profiling: Analyze the remaining supernatant by LC-MS/MS to separate and identify the parent drug and its metabolites. The use of a radiodetector in-line with the LC system can aid in identifying radiolabeled peaks.

LC-MS/MS Analysis of Repaglinide and its Metabolites

This protocol provides a general framework for the analysis of repaglinide and its metabolites by LC-MS/MS. Specific parameters may need to be optimized based on the instrument used.

Liquid Chromatography (LC) Parameters:

- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size) is commonly used.[8]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8]
- Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
- Injection Volume: 5-10 μ L.
- Column Temperature: 30-40°C.

Tandem Mass Spectrometry (MS/MS) Parameters:

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for repaglinide and its metabolites are monitored.
- Precursor and Product Ions: These need to be determined by infusing standard solutions of repaglinide and its metabolites into the mass spectrometer. For example, a common transition for repaglinide is m/z 453.3 -> 162.2.[9]
- Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

NMR Spectroscopy for Metabolite Structure Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural identification of metabolites.

Sample Preparation:

- Metabolites are typically isolated and purified from the in vitro or in vivo samples using techniques like preparative HPLC.

- The purified metabolite is then dissolved in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

NMR Experiments:

- 1D NMR:
 - ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
 - ¹³C NMR: Provides information about the carbon skeleton.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[10]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[10]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule.[10]
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining stereochemistry.

By analyzing the data from these NMR experiments, the complete chemical structure of a metabolite can be elucidated.

Conclusion

The isotopic labeling of repaglinide, particularly with ¹⁴C, is an invaluable tool for delineating its metabolic pathways. The primary routes of metabolism involve oxidation by CYP2C8 and CYP3A4 to form metabolites M1, M2, and M4, along with a minor contribution from glucuronidation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the metabolic fate of repaglinide. A thorough understanding of these pathways is essential for predicting drug

interactions, understanding patient variability, and ultimately ensuring the safe and effective use of this important antidiabetic medication. The application of advanced analytical techniques like LC-MS/MS and NMR is critical for the accurate identification and quantification of metabolites, leading to a more complete picture of the drug's disposition in the body.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgrx.org]
- 3. Absorption, metabolism and excretion of a single oral dose of (14)C-repaglinide during repaglinide multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of C-14 radiolabeled glucagon receptor antagonist and its use in a human mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isotopic Labeling of Repaglinide: A Technical Guide to Metabolic Pathway Identification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585460#isotopic-labeling-of-repaglinide-for-metabolic-pathway-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com